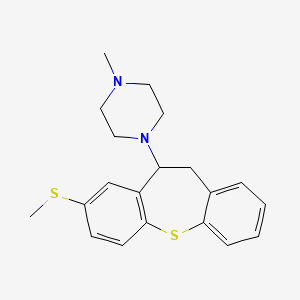

メチオテピン

概要

説明

メチオテピンは、メチテピンとしても知られており、三環系に属する向精神薬です。セロトニン、ドーパミン、およびアドレナリン受容体の非選択的アンタゴニストとして作用します。 その潜在能力にもかかわらず、メチオテピンは市販されませんでした 。 抗精神病作用とセロトニン受容体を阻害する能力について研究されてきました .

科学的研究の応用

メチオテピンは、さまざまな分野における応用について広く研究されてきました。

化学: 受容体結合とアンタゴニズムを研究するための研究ツールとして使用される。

生物学: さまざまな生物系におけるセロトニンおよびドーパミン受容体への影響について調査される。

医学: 薬物排出活性を阻害することにより、耐性メラノーマ細胞に対する化学療法の有効性を高める可能性について検討されている。

作用機序

メチオテピンは、セロトニン、ドーパミン、およびアドレナリン受容体の非選択的アンタゴニストとして作用することで効果を発揮します。これらの神経伝達物質を活性化することなく、その受容体に結合することで、これらの神経伝達物質の作用を阻害します。 このアンタゴニスト作用は、抗精神病作用やセロトニン受容体媒介応答の阻害など、さまざまな薬理学的効果をもたらします .

将来の方向性

Methiothepin has shown potential in medical research. For instance, it has been found to increase the effectiveness of anti-cancer treatments and overcome resistance of melanoma cells expressing Ptch1 . It has also been suggested that Methiothepin could be a potential novel therapeutic agent for ovarian cancer treatment .

生化学分析

Biochemical Properties

Methiothepin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to block central serotonin receptors, specifically the 5-hydroxytryptamine receptors . This blockade affects the signaling pathways mediated by serotonin, leading to alterations in neurotransmitter release and receptor activity. Methiothepin also interacts with dopamine and adrenergic receptors, contributing to its broad-spectrum antagonistic effects .

Cellular Effects

Methiothepin has been shown to influence various cellular processes. In human ovarian cancer cells, methiothepin suppresses cell growth by inducing mitochondrial dysfunction and metabolic disruption . This includes depolarization of the mitochondrial membrane, increased mitochondrial calcium levels, decreased ATP production, and inhibition of oxidative phosphorylation . Additionally, methiothepin interferes with vascular development, further contributing to its anti-cancer effects .

Molecular Mechanism

At the molecular level, methiothepin exerts its effects primarily through receptor antagonism. It binds to serotonin, dopamine, and adrenergic receptors, preventing the activation of these receptors by their natural ligands . This binding leads to inhibition of downstream signaling pathways, resulting in reduced neurotransmitter release and altered cellular responses. Methiothepin’s ability to block multiple receptor types contributes to its complex pharmacological profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methiothepin have been observed to change over time. Studies have shown that methiothepin can cause a decrease in membrane potential of high-threshold premotor interneurons in snails, with the potential returning to previous levels after subsequent application of serotonin . This indicates that methiothepin’s effects can be reversible and dependent on the presence of other neurotransmitters. Additionally, methiothepin’s stability and degradation over time can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of methiothepin vary with different dosages in animal models. At lower doses, methiothepin can effectively block serotonin receptors without causing significant adverse effects. At higher doses, methiothepin may lead to toxic effects, including alterations in behavior and physiological responses . These dosage-dependent effects highlight the importance of careful dose management in experimental and potential therapeutic settings.

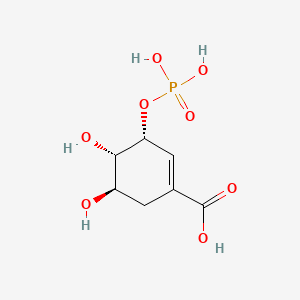

Metabolic Pathways

Methiothepin is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It is metabolized in the liver, where it undergoes biotransformation to produce active and inactive metabolites . These metabolic processes can affect the overall pharmacokinetics and pharmacodynamics of methiothepin, influencing its efficacy and safety profile.

Transport and Distribution

Within cells and tissues, methiothepin is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the central nervous system, where it exerts its pharmacological effects . The distribution of methiothepin can also be influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters .

Subcellular Localization

Methiothepin’s subcellular localization plays a crucial role in its activity and function. It has been observed to localize to specific compartments within cells, such as the mitochondria and plasma membrane . This localization is mediated by targeting signals and post-translational modifications that direct methiothepin to its sites of action. The subcellular distribution of methiothepin can influence its interactions with biomolecules and its overall pharmacological effects .

準備方法

メチオテピンの合成には、いくつかのステップが含まれます。

還元: 2-(4-メチルスルファニルフェニル)スルファニル安息香酸を[2-(4-メチルスルファニルフェニル)スルファニルフェニル]メタノールに還元する。

ハロゲン化: チオニルクロリドでハロゲン化して、1-(クロロメチル)-2-(4-メチルスルファニルフェニル)スルファニルベンゼンを生成する。

官能基変換: シアン化物を使用して、2-[2-(4-メチルスルファニルフェニル)スルファニルフェニル]アセトニトリルに変換する。

加水分解: アルカリ加水分解して、2-[2-(4-メチルスルファニルフェニル)スルファニルフェニル]酢酸を得る。

環化: ポリリン酸を使用して環化して、3-メチルスルファニル-6H-ベンゾベンゾチエピン-5-オンを形成する。

還元: 水素化ホウ素ナトリウムで還元して、3-メチルスルファニル-5,6-ジヒドロベンゾベンゾチエピン-5-オールを得る。

ハロゲン化: チオニルクロリドで2回目のハロゲン化を行い、5-クロロ-3-メチルスルファニル-5,6-ジヒドロベンゾベンゾチエピンを生成する。

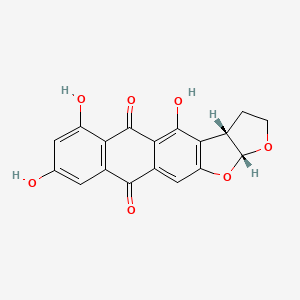

化学反応の分析

メチオテピンは、次のものを含むさまざまな化学反応を起こします。

酸化: メチオテピンは、スルホキシドとスルホンを形成するために酸化される。

還元: 還元反応は、メチオテピンを対応するアルコールに変換する。

置換: ハロゲン化とアルキル化は、メチオテピンを含む一般的な置換反応である。

一般的な試薬: チオニルクロリド、水素化ホウ素ナトリウム、およびシアン化物は、これらの反応で頻繁に使用される。

主要な生成物: 主要な生成物には、1-(クロロメチル)-2-(4-メチルスルファニルフェニル)スルファニルベンゼンや3-メチルスルファニル-5,6-ジヒドロベンゾベンゾチエピン-5-オールなどのさまざまな中間体が含まれる。

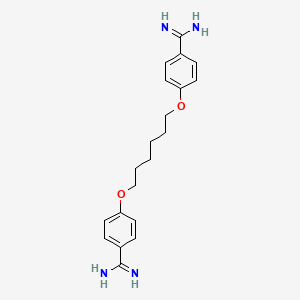

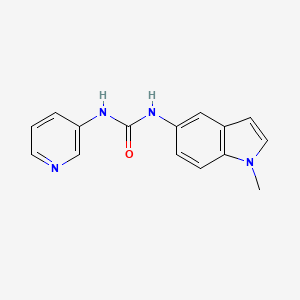

類似化合物との比較

メチオテピンは、複数の神経伝達物質受容体に対する非選択的アンタゴニストであるため、独特です。類似の化合物には、次のものがあります。

クロロテピン: 同様の受容体アンタゴニズムを持つ別の三環系向精神薬。

ペラチエピン: メチオテピンと構造的類似性と受容体結合特性を共有する.

メテルゴリン: 比較可能な薬理学的効果を持つセロトニン受容体アンタゴニスト.

特性

IUPAC Name |

1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2S2/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20/h3-8,14,18H,9-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJFTICUTYVZDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044000 | |

| Record name | Metitepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20229-30-5 | |

| Record name | Methiothepin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20229-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metitepine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020229305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metitepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-(8-(methylthio)-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METITEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55D94103HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

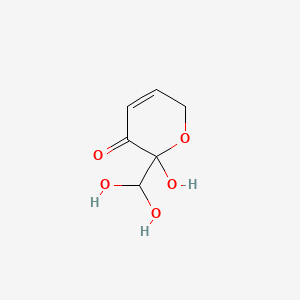

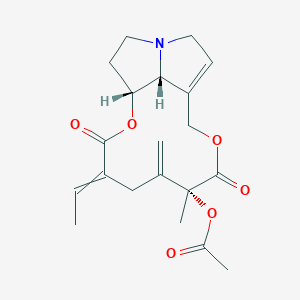

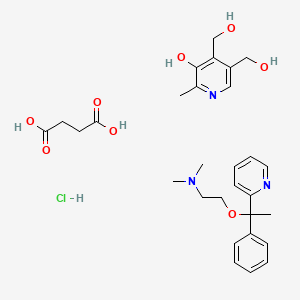

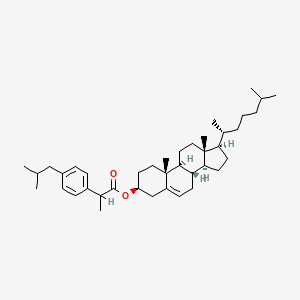

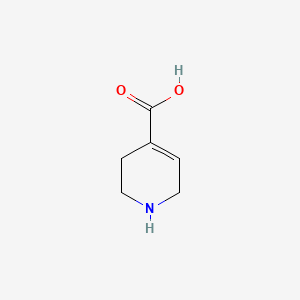

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14S,16S)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1206762.png)